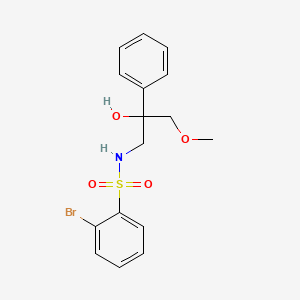

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, also known as BPHPP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BPHPP is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including structures similar to 2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide, has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their spectroscopic, photophysical, and photochemical properties make them promising candidates as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Organic Synthesis and Hydrolysis Applications

The study on the nucleophilic displacement of alkyl groups using bromide ion in ionic liquid form demonstrated a green chemical method for the regeneration of phenols from ethers, showcasing the synthetic utility of bromine-containing compounds (Boovanahalli, Kim, & Chi, 2004). This highlights a broader application in synthetic organic chemistry where similar compounds can be used for selective transformations.

Enzyme Inhibition for Therapeutic Applications

Research into N-substituted benzenesulfonamides has unveiled their potential as carbonic anhydrase inhibitors (CAIs). These compounds have been studied for their ability to inhibit carbonic anhydrase I and II isoenzymes, revealing their potential for therapeutic applications in managing conditions like glaucoma, epilepsy, and altitude sickness (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Neurological and Cognitive Enhancements

SB-399885, a compound structurally related to benzenesulfonamide derivatives, has been identified as a potent 5-HT6 receptor antagonist with potential cognitive enhancing properties. This suggests a novel application for similar compounds in the treatment of neurological disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name |

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO4S/c1-22-12-16(19,13-7-3-2-4-8-13)11-18-23(20,21)15-10-6-5-9-14(15)17/h2-10,18-19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIALOKSIFZGHPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B2988853.png)

![N-cyclopentyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2988861.png)

![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate](/img/structure/B2988870.png)